molecular formula C15H16ClN5O2S B5993876 4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide

4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide

Cat. No.: B5993876
M. Wt: 365.8 g/mol
InChI Key: NXUMPRNRFAMLLP-UHFFFAOYSA-N
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Description

4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the morpholine group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the morpholine moiety.

    Incorporation of the 4-chlorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Addition of the carbothioamide group: This step may involve the reaction of the intermediate compound with thiourea under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-amino-N-(4-chlorophenyl)-2-(piperidin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide: Similar structure but with a piperidine group instead of a morpholine group.

Uniqueness

The uniqueness of 4-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carbothioamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-amino-N-(4-chlorophenyl)-2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c16-9-1-3-10(4-2-9)18-14(24)11-12(17)19-15(20-13(11)22)21-5-7-23-8-6-21/h1-4H,5-8H2,(H,18,24)(H3,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUMPRNRFAMLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=O)N2)C(=S)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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